![molecular formula C22H20N2O2 B2806278 N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide CAS No. 941978-35-4](/img/structure/B2806278.png)
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apixaban is a direct inhibitor of activated factor X (FXa) and is in development for the prevention and treatment of various thromboembolic diseases .
Molecular Structure Analysis
The molecular formula for Apixaban is C25H25N5O4, which corresponds to a molecular weight of 459.5 .Physical And Chemical Properties Analysis
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions .Wissenschaftliche Forschungsanwendungen
- Clinical Use : Apixaban is used as an oral anticoagulant in patients with atrial fibrillation, venous thromboembolism, and postoperative thromboprophylaxis .
- Efforts to discover new anticoagulants have focused on targeting specific enzymes within the blood coagulation cascade .
- Aspirin and Clopidogrel : Apixaban, when added to aspirin or aspirin plus clopidogrel, enhances preclinical antithrombotic activity without significantly increasing bleeding times .
Anticoagulation Therapy
Specific Enzyme Targeting
Bioavailability and Pharmacokinetics
Combination Therapy
Metabolism and Elimination
Structural Optimization
Wirkmechanismus
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide, also known as Apixaban , is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, and its inhibition can prevent thrombosis.
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a competitive inhibition . This interaction prevents FXa from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Biochemical Pathways
By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing thrombin generation . This action indirectly inhibits platelet aggregation, as thrombin is a potent platelet activator. Therefore, the overall effect of Apixaban is antithrombotic, preventing the formation of harmful blood clots .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of Apixaban in humans, it is inactive against human FXa .
Result of Action
The molecular and cellular effects of Apixaban’s action are primarily antithrombotic. By inhibiting FXa and reducing thrombin generation, Apixaban prevents the formation of blood clots . This can help prevent thromboembolic diseases, such as deep vein thrombosis and pulmonary embolism .
Action Environment
The action, efficacy, and stability of Apixaban can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, weight, renal function, and concomitant medications, can influence the pharmacokinetics and pharmacodynamics of Apixaban .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21-7-3-4-14-24(21)20-12-10-19(11-13-20)23-22(26)18-9-8-16-5-1-2-6-17(16)15-18/h1-2,5-6,8-13,15H,3-4,7,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVVMUPVBRGDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

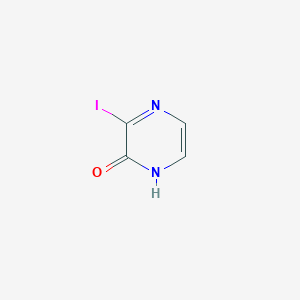
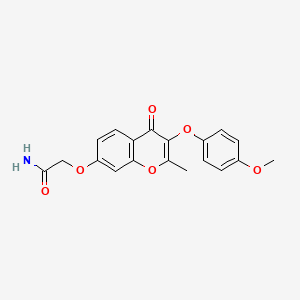
![1-[(3,5-Dimethylphenoxy)methyl]-2-isobutyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2806199.png)
![Sodium [(2-methoxybenzyl)amino]acetate](/img/structure/B2806200.png)
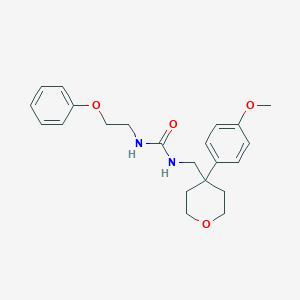
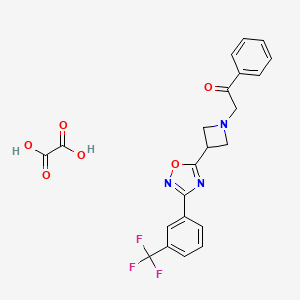
![N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide](/img/structure/B2806205.png)
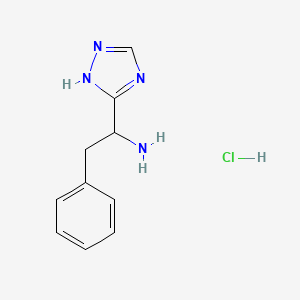
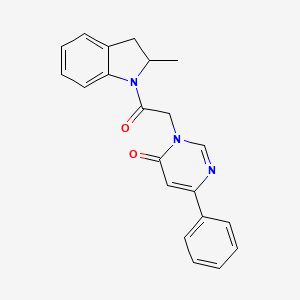
![N-isopropyl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2806209.png)
![Tert-butyl 3-[(but-2-ynoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2806213.png)
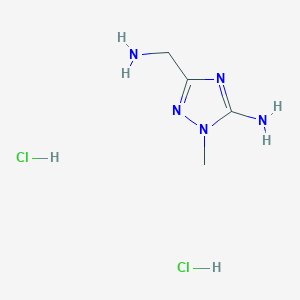
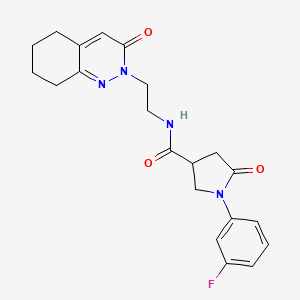
![N-(4-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2806217.png)